Bienvenue dans la boutique en ligne BenchChem!

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Medicinal Chemistry Cannabinoid Receptor Pharmacology Structure-Activity Relationship (SAR)

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 359709-53-8) is a synthetic 8-chloro-substituted purine-2,6-dione derivative with the molecular formula C14H11Cl2FN4O2 and a molecular weight of 357.2 g/mol. It belongs to a class of purine compounds identified in patent literature as cannabinoid receptor ligands, particularly as CB-1 receptor antagonists, and is also described as a potential liver X receptor (LXR) agonist scaffold.

Molecular Formula C14H11Cl2FN4O2
Molecular Weight 357.17
CAS No. 359709-53-8
Cat. No. B2486727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
CAS359709-53-8
Molecular FormulaC14H11Cl2FN4O2
Molecular Weight357.17
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C14H11Cl2FN4O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(16)18-11)6-7-8(15)4-3-5-9(7)17/h3-5H,6H2,1-2H3
InChIKeyPUUVNXTXOFVVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 359709-53-8): Procurement-Grade Purine-2,6-dione Intermediate Overview


8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 359709-53-8) is a synthetic 8-chloro-substituted purine-2,6-dione derivative with the molecular formula C14H11Cl2FN4O2 and a molecular weight of 357.2 g/mol . It belongs to a class of purine compounds identified in patent literature as cannabinoid receptor ligands, particularly as CB-1 receptor antagonists, and is also described as a potential liver X receptor (LXR) agonist scaffold [1][2]. The compound's 8-chloro substituent distinguishes it from the broader family of 8-amino, 8-alkoxy, and 8-piperidinyl-purine-2,6-dione analogs, positioning it as a key synthetic intermediate for further derivatization rather than a terminal bioactive molecule .

Why Generic Substitution of 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 359709-53-8) Fails: The Criticality of Halogen Regiochemistry


Simple substitution of CAS 359709-53-8 with a closely related purine-2,6-dione analog is not scientifically valid due to the unique combination of the 8-chloro leaving group and the specific 2-chloro-6-fluoro substitution pattern on the benzyl ring. The 2-chloro-6-fluoro regiochemistry is distinct from the 2-chloro-4-fluoro isomer (CAS 353500-62-6) , which alters the molecule's steric and electronic profile at the receptor binding pocket. In patent filings, the specific 2-chloro-6-fluorobenzyl moiety is a recurring pharmacophoric element for cannabinoid CB-1 receptor antagonism [1]. Additionally, the 8-chloro group provides a reactive handle for nucleophilic displacement that is absent in 8-unsubstituted or 8-alkyl analogs, making CAS 359709-53-8 an irreplaceable intermediate for generating diverse 8-substituted libraries. These structural nuances directly impact synthetic utility and target binding, necessitating precise procurement.

Quantitative Evidence Guide for Selecting 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 359709-53-8)


Differentiation by Halogen Regiochemistry: 2-Chloro-6-Fluoro vs. 2-Chloro-4-Fluoro Benzyl Substitution

The 2-chloro-6-fluorobenzyl substituent on CAS 359709-53-8 imparts a distinct steric and electronic environment compared to the 2-chloro-4-fluorobenzyl isomer (CAS 353500-62-6). The 6-fluoro position places the halogen ortho to the methylene linker, creating a unique 'ortho-effect' that influences the dihedral angle of the benzyl group and its interaction with hydrophobic receptor pockets. Patent literature specifically claims the 2-chloro-6-fluorobenzyl motif as a preferred embodiment for cannabinoid CB-1 receptor antagonists, while the 2-chloro-4-fluoro analog is not prominently featured in the same pharmacological context [1]. This regiochemical specificity is critical for maintaining target engagement profiles in SAR campaigns.

Medicinal Chemistry Cannabinoid Receptor Pharmacology Structure-Activity Relationship (SAR)

Synthetic Utility: 8-Chloro as a Versatile Leaving Group for Nucleophilic Displacement Library Synthesis

The 8-chloro substituent on CAS 359709-53-8 serves as an activated leaving group for SNAr reactions, enabling efficient diversification at the C8 position. This contrasts with 8-unsubstituted analogs (e.g., 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) which lack a reactive handle for late-stage functionalization, and with 8-alkyl/8-amino analogs (e.g., CAS 797028-27-4, 8-morpholinomethyl derivative ) which are downstream products synthesized from the 8-chloro precursor [1]. The 8-chloro compound is thus the common synthetic node for generating diverse C8-substituted purine-2,6-dione libraries, as evidenced by commercial availability of multiple 8-amino, 8-thioether, and 8-alkoxy derivatives bearing the same 7-(2-chloro-6-fluorobenzyl) core [2].

Parallel Synthesis Purine Derivatization Medicinal Chemistry

Pharmacological Class Differentiation: Purine-2,6-dione Scaffold as Cannabinoid CB-1 Receptor Antagonist vs. Adenosine A1 Agonist Chemotypes

The purine-2,6-dione scaffold of CAS 359709-53-8 is embedded within a patent family explicitly claiming cannabinoid CB-1 receptor antagonism, a pharmacological mechanism distinct from the adenosine A1 receptor agonism claimed for other purine nucleoside derivatives (e.g., Inotek's cyclopentyladenosine analogs from US8609833 [1]). While adenosine A1 agonists feature a ribose or modified ribose moiety essential for receptor activation, the 1,3-dimethyl-xanthine core of CAS 359709-53-8 is characteristic of CB-1 antagonist chemotypes. The 2-chloro-6-fluorobenzyl group further reinforces CB-1 targeting, as this specific substitution pattern recurs across multiple CB-1 antagonist patents [2]. This pharmacological differentiation means that the compound cannot be substituted by adenosineergic purine derivatives for CB-1-targeted applications.

Cannabinoid Receptor CB-1 Antagonist Target Selectivity

Physicochemical Differentiation: Calculated LogP and Halogen Influence on Drug-Likeness Parameters

The presence of three halogen atoms (two chlorine, one fluorine) on the purine-2,6-dione scaffold of CAS 359709-53-8 (C14H11Cl2FN4O2, MW 357.2) confers a distinct calculated lipophilicity profile compared to its mono-halogenated or non-halogenated analogs. The 8-chloro substituent contributes approximately +0.7 to the calculated LogP compared to an 8-H analog, while the 2-chloro-6-fluorobenzyl group adds approximately +1.5 LogP units relative to an unsubstituted benzyl group based on fragment-based calculations . This elevated lipophilicity (estimated cLogP ~3.5-4.0 for CAS 359709-53-8, compared to ~2.0-2.5 for the 8-H, 7-benzyl analog) impacts membrane permeability and metabolic stability predictions, making the compound more suitable for CNS-targeted programs where moderate-to-high LogP is desirable [1].

ADME Prediction Lipophilicity Lead Optimization

Optimal Research and Industrial Application Scenarios for 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS 359709-53-8)


Parallel Library Synthesis of 8-Substituted Purine-2,6-dione CB-1 Antagonist Candidates

Medicinal chemistry teams engaged in cannabinoid CB-1 receptor antagonist programs should procure CAS 359709-53-8 as the central intermediate for generating diverse 8-amino, 8-thioether, and 8-alkoxy analog libraries. The 8-chloro leaving group enables high-throughput parallel synthesis via SNAr reactions with commercially available amine, thiol, and alcohol building blocks. This approach is supported by the patent literature describing 8-substituted purine-2,6-diones as CB-1 ligands [1]. Using the 8-chloro precursor avoids the need for de novo synthesis of each analog, reducing synthetic cycle time by an estimated 3-5 steps per library member .

Regioisomer-Specific SAR Studies for Halogenated Benzyl-Purine Pharmacophores

Research groups investigating the impact of halogen regiochemistry on cannabinoid receptor binding should use CAS 359709-53-8 (2-chloro-6-fluoro) in comparative SAR panels alongside CAS 353500-62-6 (2-chloro-4-fluoro isomer) and CAS 346597-06-6 (2-fluoro only). The distinct halogen patterns generate measurable differences in receptor binding poses due to altered dihedral angles and electrostatic potential surfaces [1]. This systematic comparison is essential for establishing robust pharmacophore models that guide lead optimization.

CNS-Penetrant Lead Optimization Leveraging Elevated Lipophilicity of Tri-Halogenated Scaffold

Drug discovery programs targeting central CB-1 receptors can leverage the calculated elevated cLogP (~3.5-4.0) of CAS 359709-53-8 to achieve predicted blood-brain barrier penetration [1]. The tri-halogenated scaffold (8-Cl + 2-Cl-6-F-benzyl) provides a balanced lipophilicity profile suitable for CNS drug candidates, distinguishing it from more polar purine derivatives that exhibit poor brain exposure. This physicochemical property supports its selection over less lipophilic 8-unsubstituted or des-halogenated analogs for neuroscience-targeted projects.

Chemical Biology Probe Development via 8-Position Conjugation Handle

The 8-chloro group serves as a specific conjugation site for attaching biotin, fluorescent dyes, or photoaffinity labels to create chemical biology probes based on the purine-2,6-dione CB-1 antagonist scaffold. This application exploits the orthogonal reactivity of the 8-chloro position, which does not interfere with the 1,3-dimethyl or 7-benzyl substituents. The resulting probes can be used for target engagement studies, pull-down experiments, and cellular imaging of CB-1 receptor localization [1].

Quote Request

Request a Quote for 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.